MTT Formazan

Beschreibung

Eigenschaften

CAS-Nummer |

23305-68-2 |

|---|---|

Molekularformel |

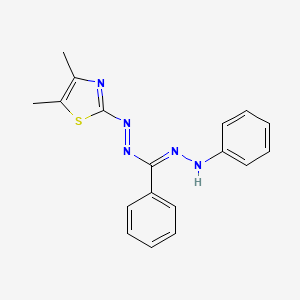

C18H17N5S |

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

2-(3,5-diphenyl-2H-tetrazol-1-yl)-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-23(21-22)16-11-7-4-8-12-16/h3-12,21H,1-2H3 |

InChI-Schlüssel |

FQNJPANACVTXBZ-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C(SC(=N1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3)C |

Kanonische SMILES |

CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

3-(4,5-dimethylthiazol 2-yl)-2,5-diphenyltetrazolium formazan MTT formazan |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Principles of the MTT Formazan Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) formazan assay, a cornerstone colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, the MTT assay is an indispensable tool in a wide range of research and development applications, from fundamental cell biology to high-throughput drug screening.

Fundamental Principles of the MTT Assay

The MTT assay is predicated on the enzymatic conversion of a yellow tetrazolium salt (MTT) into a purple formazan product by metabolically active cells.[1][2] This reduction process is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[1][3] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[2]

The key steps in the underlying principle are:

-

Cellular Uptake: The positively charged MTT salt readily penetrates the intact plasma membranes of viable eukaryotic cells.[4]

-

Enzymatic Reduction: In the mitochondrial respiratory chain of metabolically active cells, dehydrogenase enzymes, such as succinate dehydrogenase, reduce the MTT tetrazolium ring.[1][3] This reaction cleaves the tetrazolium ring, resulting in the formation of insoluble, purple formazan crystals.

-

Accumulation: These formazan crystals accumulate within the cells.

-

Solubilization and Quantification: A solubilizing agent, most commonly dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, producing a colored solution.[1][5] The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm (commonly 570 nm). The intensity of the purple color, and thus the absorbance, is directly proportional to the number of viable cells.[3]

It is crucial to recognize that the MTT assay is a measure of metabolic activity, which is often used as a proxy for cell viability.[1] However, it's important to be aware that certain conditions or chemical treatments can modulate cellular metabolism without directly affecting cell viability, potentially influencing the assay results.[6]

Experimental Protocols

The following sections provide a detailed methodology for performing the MTT assay with adherent and suspension cells.

Reagent Preparation

-

MTT Solution (5 mg/mL):

-

Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[3][4]

-

Vortex or sonicate the solution to ensure the MTT is completely dissolved.[7]

-

Sterilize the MTT solution by filtering it through a 0.2 µm filter.[4]

-

Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4]

-

-

Formazan Solubilization Solution:

-

Dimethyl Sulfoxide (DMSO): The most common and effective solvent for dissolving formazan crystals.[1][8]

-

Acidified Isopropanol: An alternative solution, typically 0.04 M HCl in isopropanol.[1]

-

Sodium Dodecyl Sulfate (SDS) Solution: A 10% SDS solution in 0.01 M HCl can be used, particularly for cells where formazan is difficult to dissolve.[1][5]

-

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in a final volume of 100 µL of culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: After the initial incubation, remove the medium and add fresh medium containing the desired concentrations of the test compound. Include appropriate controls (e.g., vehicle-treated cells as a positive control for viability and a cell-free blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation:

-

Carefully aspirate the culture medium from each well.[3]

-

Add 50 µL of serum-free medium to each well.[1]

-

Add 50 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator.[1] During this time, visible purple precipitates of formazan will form in viable cells.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

Protocol for Suspension Cells

-

Cell Seeding and Treatment: Seed suspension cells in a 96-well round-bottom or flat-bottom plate at an optimal density in a final volume of 100 µL of culture medium. Add the test compound at the desired concentrations and incubate for the specified duration.

-

MTT Incubation:

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9] For suspension cells, it is often recommended to add the solubilization solution directly without aspirating the medium to avoid cell loss.[10]

-

Incubate the plate overnight in a humidified incubator to ensure complete solubilization of the formazan crystals.[9]

-

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 650 nm or higher.[9]

Data Presentation

The quantitative data obtained from an MTT assay can be presented in various ways to assess cytotoxicity or cell viability. Below are examples of how such data can be structured in tables.

Table 1: Cytotoxicity of Novel Compounds on Breast Cancer Cell Lines (IC₅₀ Values)

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell viability. Lower IC₅₀ values indicate higher cytotoxicity.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound A | MCF-7 | 15.2 ± 1.8 |

| Compound A | MDA-MB-231 | 25.4 ± 2.1 |

| Compound B | MCF-7 | 8.7 ± 0.9 |

| Compound B | MDA-MB-231 | 12.1 ± 1.3 |

| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.07 |

| Doxorubicin (Control) | MDA-MB-231 | 1.2 ± 0.15 |

Data is hypothetical and for illustrative purposes.

Table 2: Cell Viability of a Cancer Cell Line Treated with a Natural Compound

This table shows the percentage of cell viability at different concentrations of a test compound. The viability of untreated cells is considered 100%.

| Compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.082 | 100.0% |

| 10 | 1.103 | 0.065 | 87.9% |

| 25 | 0.876 | 0.051 | 69.8% |

| 50 | 0.612 | 0.043 | 48.8% |

| 100 | 0.345 | 0.031 | 27.5% |

Data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Biochemical Reaction of MTT Reduction

Caption: The enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases.

Experimental Workflow of the MTT Assay

Caption: A flowchart illustrating the key steps of the MTT experimental workflow.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. japsonline.com [japsonline.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Cytotoxicity - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

An In-depth Technical Guide to MTT Formazan: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) formazan, the chromogenic product of the widely used MTT assay for assessing cell metabolic activity. This document details its chemical structure and physicochemical properties, offers in-depth experimental protocols, and visualizes key processes to support researchers in the accurate application and interpretation of this fundamental technique.

Core Concepts: The MTT Assay and Formazan Formation

The MTT assay is a colorimetric method used to evaluate the metabolic activity of cells, which can be an indicator of cell viability, proliferation, or cytotoxicity. The assay is predicated on the ability of viable cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, water-insoluble formazan. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase within the mitochondria. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Chemical Structure and Properties of MTT Formazan

This compound, also known as 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan, is the product of the reduction of the tetrazolium ring of MTT.

Chemical Structure:

-

Appearance: Very dark purple to black powder[2]

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₁₇N₅S | [1][2][3] |

| Molecular Weight | 335.43 g/mol | [1][2][3] |

| Appearance | Very dark purple to black powder | [2] |

| Absorption Maximum (λmax) | ~570 nm (in organic solvents) | [4][5] |

| Molar Extinction Coefficient (ε) | 18,100 M⁻¹cm⁻¹ (in Dimethylformamide) | [4] |

| Purity | ≥97% | [1][2] |

| CAS Number | 57360-69-7 | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water, PBS | Insoluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acidified Isopropanol | Soluble | |

| Ethanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | [5] |

| Acetone | Soluble (1 mg/mL) | |

| Chloroform | Soluble (10 mg/mL) | |

| Sodium Dodecyl Sulfate (SDS) Solution | Soluble (e.g., 10% SDS in 0.01 M HCl) |

Table 3: Stability of this compound

| Condition | Stability | References |

| Dry Crystals | Stable for at least one week when stored at 4°C and protected from light. | |

| Dissolved in DMSO | The optical density is stable for several hours. | |

| Dissolved in buffered DMF/DMSO with 5% SDS | The colored solution is stable for at least 24 hours. | [5] |

Cellular Mechanism of MTT Reduction

The reduction of MTT to formazan is a complex process that is not exclusively confined to the mitochondria. While mitochondrial dehydrogenases, such as succinate dehydrogenase, play a crucial role, the reduction also occurs in the cytoplasm and is associated with the plasma membrane. The process is dependent on the availability of cellular reductants, primarily NADH and NADPH.

Caption: Cellular pathways involved in the reduction of MTT to formazan.

Detailed Experimental Protocol: The MTT Assay

This section provides a standardized protocol for performing the MTT assay with adherent cells. Modifications may be necessary for suspension cells or specific experimental conditions.

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS).

-

Vortex until the MTT is completely dissolved.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store in a light-protected container at -20°C for long-term storage or at 4°C for short-term use.

-

-

Solubilization Solution:

-

Option 1: Dimethyl Sulfoxide (DMSO): Use pure, anhydrous DMSO.

-

Option 2: Acidified Isopropanol: 0.04 N HCl in isopropanol.

-

Option 3: SDS Solution: 10% (w/v) sodium dodecyl sulfate in 0.01 M HCl.

-

Assay Procedure

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Cell Treatment: Remove the culture medium and expose the cells to various concentrations of the test compound in a fresh medium. Include appropriate vehicle controls. Incubate for the desired period.

-

MTT Incubation:

-

Carefully aspirate the treatment medium.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator. Visually inspect for the formation of purple precipitate (formazan crystals).

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of the chosen solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 5-15 minutes in the dark to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm (optimally around 570 nm) using a microplate reader.

-

A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance readings of all other wells.

-

Express the results as a percentage of the vehicle-treated control cells, which are considered 100% viable.

Conclusion

This technical guide provides a detailed resource on the chemical and physical properties of this compound, the cellular mechanisms of its formation, and a comprehensive protocol for the MTT assay. By understanding these core principles and methodologies, researchers can effectively utilize this powerful tool for assessing cellular metabolic activity in a wide range of scientific applications. Adherence to optimized protocols and a clear understanding of the assay's principles are paramount for obtaining reliable and reproducible data.

References

The Core Mechanism of MTT Reduction to Formazan in Cellular Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The fundamental principle of this assay lies in the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into a water-insoluble purple formazan product.[1] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1][2] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, providing a quantitative measure of metabolic activity that generally correlates with the number of viable cells.[1] This guide provides a detailed exploration of the core mechanisms underlying MTT reduction, experimental protocols, and critical considerations for accurate data interpretation.

The Biochemical Basis of MTT Reduction

The reduction of MTT to formazan is a complex intracellular process primarily driven by reducing equivalents, such as NADH and NADPH, generated during glycolysis and other metabolic pathways.[3][4][5] While initially thought to be a specific measure of mitochondrial activity, it is now understood that multiple cellular compartments and enzyme systems contribute to this process.[1]

Enzymatic Conversion

The central players in MTT reduction are NAD(P)H-dependent oxidoreductases and dehydrogenases.[1][3][4] These enzymes transfer electrons from NADH or NADPH to MTT, cleaving the tetrazolium ring and resulting in the formation of formazan.[3] While succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, has been implicated, it is not the sole contributor.[6] In fact, studies have shown that NADH-dependent dehydrogenases may play a more significant role.[7][8] The overall rate of MTT reduction is therefore reflective of the general metabolic rate and the cellular flux of NAD(P)H.[1][9]

Cellular Localization of MTT Reduction

Contrary to the early belief that MTT reduction occurs exclusively in the mitochondria, current evidence indicates a more widespread cellular process. Various subcellular compartments have been identified as sites of formazan crystal formation:

-

Mitochondria: Remain a primary site of MTT reduction due to the high concentration of dehydrogenases involved in cellular respiration.[6]

-

Endoplasmic Reticulum and Microsomes: These organelles also contain enzymes capable of reducing MTT.[10][11]

-

Cytosol: Cytosolic NAD(P)H-dependent enzymes contribute to the overall formazan production.[1][12]

-

Plasma Membrane: Reduction of MTT can also occur at the cell surface via plasma membrane electron transport.[1][13]

-

Endosomes and Lysosomes: Some studies have observed formazan crystals within these vesicular structures.[11][13]

-

Lipid Droplets: More recent research has compellingly shown that the lipophilic formazan product accumulates in intracellular lipid droplets.[11][14]

This multi-compartmental reduction underscores that the MTT assay is a measure of the total metabolic activity of a cell rather than a specific indicator of mitochondrial function alone.[1]

Visualizing the MTT Reduction Pathway

The following diagram illustrates the key cellular components and pathways involved in the reduction of MTT to formazan.

Caption: Cellular pathways of MTT reduction to formazan.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the MTT assay. These values often require optimization depending on the cell type and experimental conditions.[3][15]

| Parameter | Recommended Range/Value | Reference |

| MTT Stock Solution Concentration | 5 mg/mL in PBS | |

| Final MTT Concentration in Well | 0.2 - 0.5 mg/mL | [16] |

| Incubation Time with MTT | 1 - 4 hours | [2][16] |

| Absorbance Measurement Wavelength | 570 nm (550-600 nm range) | [1][2] |

| Reference Wavelength (optional) | > 650 nm | [2] |

| Factor | Impact on MTT Assay | Reference |

| Cell Density | High density can lead to nutrient depletion and reduced metabolic activity per cell. | [16][17] |

| Phenol Red | Can interfere with absorbance readings. | |

| Reducing Agents (e.g., ascorbic acid, dithiothreitol) | Can cause non-enzymatic reduction of MTT, leading to false positives. | [9][16] |

| pH of Culture Medium | Elevated pH can increase spontaneous MTT reduction. | [16] |

| Light Exposure | MTT reagent is light-sensitive and can degrade. | [1][5] |

Experimental Protocols

A generalized experimental protocol for the MTT assay is provided below. It is crucial to optimize this protocol for specific cell lines and experimental setups.

Materials

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (serum-free for incubation step is recommended)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or SDS in HCl)[1]

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol for Adherent Cells

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle and positive controls. Incubate for the desired exposure period.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for Suspension Cells

-

Cell Seeding and Treatment: Add cells and test compounds to a 96-well plate.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solution to each well. Resuspend the cell pellet gently.

-

Absorbance Measurement: Measure the absorbance as described for adherent cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an MTT-based cytotoxicity assay.

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion

The reduction of MTT to formazan is a robust indicator of cellular metabolic activity, widely employed in cell-based assays. While mitochondrial dehydrogenases are significant contributors, the process involves a network of NAD(P)H-dependent enzymes across multiple cellular compartments, including the cytosol and endoplasmic reticulum, with the final formazan product often accumulating in lipid droplets.[11][14] A thorough understanding of this mechanism, coupled with careful optimization of experimental protocols and awareness of potential interferences, is critical for obtaining accurate and reproducible results in research and drug development.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is Your MTT Assay the Right Choice? [promega.jp]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ovid.com [ovid.com]

- 14. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Core Role of Mitochondrial Dehydrogenases in Formazan Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental role mitochondrial dehydrogenases play in the production of formazan from tetrazolium salts. This reaction is the cornerstone of widely used colorimetric assays for assessing cell viability, proliferation, and cytotoxicity. This document details the underlying biochemical mechanisms, presents key quantitative data, provides detailed experimental protocols for common assays, and illustrates critical pathways and workflows.

Introduction: The Principle of Tetrazolium Salt Reduction

The measurement of cell viability and metabolic activity is critical in life sciences, from basic cell biology research to high-throughput drug screening. Assays utilizing tetrazolium salts—such as MTT, XTT, WST-1, and MTS—have become standard methods for this purpose. The core principle of these assays is the enzymatic reduction of a water-soluble tetrazolium salt into a vividly colored, often water-insoluble, formazan product.[1][2] This conversion is predominantly carried out by mitochondrial dehydrogenases in metabolically active cells.[3][4] Consequently, the amount of formazan produced is directly proportional to the number of viable, respiring cells in the sample.[5]

The Biochemical Mechanism: A Mitochondrial Endeavor

The reduction of tetrazolium salts is intrinsically linked to the mitochondrial electron transport chain (ETC), the central hub of cellular respiration. The key enzymes responsible are dehydrogenases that shuttle electrons from metabolic substrates to the ETC.

Key Mitochondrial Dehydrogenases Involved

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that facilitate the reduction of tetrazolium salts to formazan.[6] The primary enzymatic contributors are:

-

Succinate Dehydrogenase (Complex II): This enzyme is a crucial component of both the citric acid cycle and the ETC. It is frequently cited as the principal enzyme responsible for the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[1][2][5][7][8] The reaction is so closely linked that MTT reduction is often considered a direct measure of succinate dehydrogenase activity.[9]

-

NADH Dehydrogenase (Complex I) and other NAD(P)H-dependent Dehydrogenases: These enzymes are responsible for oxidizing NADH and NADPH, transferring electrons into the ETC.[10][11] Tetrazolium salts can act as artificial electron acceptors, intercepting electrons from these dehydrogenases, particularly from Complex I.[12][13] Studies have shown that both NADH and NADPH can drive the reduction of tetrazolium salts like MTS in cell-free systems, a reaction significantly enhanced by an intermediate electron carrier.[10] The reduction of MTT is known to occur at the ubiquinone and cytochrome b and c sites of the mitochondrial ETC.[9]

While mitochondrial activity is the primary driver, some reduction can occur in other cellular compartments like the endoplasmic reticulum or via cytosolic enzymes such as flavin oxidase and NADH reductase.[14]

Sites of Reduction and Non-Enzymatic Factors

The site of reduction depends on the specific tetrazolium salt.

-

MTT: Being lipophilic, MTT can cross the cell membrane and is reduced intracellularly, forming insoluble formazan crystals that accumulate within the cell.[1][7][15]

-

XTT and WST-1: These salts are generally cell-impermeable due to their negative charge. Their reduction is believed to occur at the cell surface via trans-plasma membrane electron transport or by extracellularly released reductants.[15][16]

It is also crucial to acknowledge potential non-enzymatic reduction. Certain chemical compounds, including antioxidants like vitamin E isomers and flavonoids, or substances with sulfhydryl groups, can directly reduce tetrazolium salts in the absence of cells, potentially leading to false-positive results.[5][17][18]

Quantitative Data Presentation

The selection of a tetrazolium salt assay depends on factors like sensitivity, procedural simplicity, and the specific experimental context. The tables below summarize key characteristics.

Table 1: Comparison of Common Tetrazolium Salt Assays

| Feature | MTT | XTT | WST-1 | MTS |

| Full Name | 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium |

| Formazan Solubility | Insoluble (requires solubilization step)[7][19] | Soluble in aqueous solution[20][21] | Highly soluble in aqueous solution[19] | Soluble in aqueous solution |

| Absorbance λ (nm) | 550 - 600[22] | 450 - 500[23] | 420 - 480 | ~490 |

| Key Enzymes | Succinate dehydrogenase, NAD(P)H-dehydrogenases[9] | Succinate-tetrazolium reductase system, NAD(P)H-dehydrogenases[20][21] | Mitochondrial dehydrogenases[3] | NAD(P)H-dependent dehydrogenases[10][11] |

| Advantages | Robust, widely cited, high sensitivity[24] | No solubilization step, rapid[20] | One-step procedure, higher sensitivity than MTT/XTT, rapid | No solubilization step |

| Disadvantages | Additional solubilization step, formazan is toxic[24] | Requires an electron coupling reagent for efficient reduction[20] | Can be sensitive to handling | Requires an electron carrier |

Table 2: Michaelis Constants (KM) for MTT Reduction

| System | KM Value | Reference |

| Isolated rat hepatocyte mitochondria | 10 µM | [12] |

| Whole L1210 murine leukemia cells | 500 µM | [12] |

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for the most common formazan-based assays.

MTT Assay Protocol

This assay relies on the intracellular reduction of MTT to an insoluble purple formazan, which must be solubilized before measurement.[25]

1. Reagent Preparation:

-

MTT Stock Solution: Prepare a 5 mg/mL solution of MTT powder in sterile phosphate-buffered saline (PBS).[24] Mix thoroughly by vortexing and filter-sterilize the solution. Store protected from light at 4°C for short-term use or -20°C for long-term storage.

-

Solubilization Solution: A common solution is acidic isopropanol (0.04 N HCl in isopropanol) or dimethyl sulfoxide (DMSO).[2][6]

2. Experimental Procedure (96-well plate format):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well.[26]

-

Treatment: After allowing cells to adhere (for adherent lines), treat them with the desired compounds and appropriate controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[22]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified CO₂ incubator.[6][26] During this time, visible purple formazan crystals will form in viable cells.[6]

-

Formazan Solubilization:

-

For adherent cells , carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[2][6]

-

For suspension cells , centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

-

-

Mixing: Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[6][24]

-

Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[22][26] A reference wavelength of >650 nm can be used to subtract background absorbance.[22]

XTT Assay Protocol

The XTT assay produces a water-soluble formazan, eliminating the need for the solubilization step and reducing procedural errors.[21]

1. Reagent Preparation:

-

XTT Labeling Mixture: Just before use, thaw the XTT labeling reagent and the electron-coupling reagent (often included as an "activation reagent") in a 37°C water bath until clear.[23] To prepare the working solution, mix the two reagents. A common ratio is 50:1 (e.g., 5 mL of XTT reagent to 100 µL of electron-coupling reagent).[23]

2. Experimental Procedure (96-well plate format):

-

Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT protocol. The final volume in each well before adding the XTT mixture should be 100 µL.[23]

-

XTT Addition: Add 50 µL of the freshly prepared XTT Labeling Mixture to each well.[23]

-

Incubation: Incubate the plate for 4 to 18 hours at 37°C in a humidified CO₂ incubator.[23] Incubation time is dependent on cell type and density and should be optimized.

-

Measurement: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength between 450-500 nm.[23] A reference wavelength of >650 nm is recommended.

WST-1 Assay Protocol

The WST-1 assay is known for its high sensitivity and simple, one-step procedure.

1. Reagent Preparation:

-

WST-1 Reagent: The reagent is typically supplied ready to use. Thaw if frozen and mix well before use.

2. Experimental Procedure (96-well plate format):

-

Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT protocol, ensuring a final volume of 100 µL per well.

-

WST-1 Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[3]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified CO₂ incubator. The optimal incubation time is highly dependent on the cell type and density and should be determined empirically.[27]

-

Mixing (Optional): Gently shake the plate for 1 minute before reading to ensure homogeneous distribution of the formazan.[3]

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 420-480 nm.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. Formazan product: Significance and symbolism [wisdomlib.org]

- 9. MTT Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Aqueous soluble tetrazolium/formazan MTS as an indicator of NADH- and NADPH-dependent dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. Non-enzymatic Reduction of Tetrazolium Salts by Sulfhydryl Groups [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

- 20. home.sandiego.edu [home.sandiego.edu]

- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to MTT Formazan: Absorbance Spectrum and Wavelength

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a fundamental colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, a thorough understanding of its principles is crucial for accurate data interpretation in drug discovery and toxicology.[1] This document details the absorbance characteristics of its formazan product, provides standardized experimental protocols, and illustrates the underlying biochemical context.

Core Principle of the MTT Assay

The MTT assay is predicated on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[2] This conversion is primarily accomplished by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria of metabolically active cells.[1][3] Consequently, the quantity of formazan produced is directly proportional to the number of viable cells.[4][5] The insoluble formazan crystals are dissolved using a solubilizing agent, and the resulting colored solution is quantified spectrophotometrically.[2]

Absorbance Spectrum and Optimal Wavelength

The absorbance of the solubilized formazan solution is measured to determine cell viability. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which corresponds to its maximum absorption.

The absorbance spectrum of MTT formazan typically ranges from 400 nm to 650 nm.[5] The peak absorbance (λmax) of the purple formazan product is most commonly cited to be approximately 570 nm .[6][7][8] Spectrophotometric readings are therefore typically taken between 570 nm and 590 nm for maximal signal.[3]

To enhance accuracy, a reference wavelength is often used to subtract background absorbance caused by cell debris, fingerprints, or other non-specific factors.[9] A common reference wavelength is 630 nm , as it falls in a range where formazan absorption is minimal.[3][7][9]

The precise absorbance maximum of this compound is not fixed and can be influenced by several factors, most notably the choice of solubilizing solvent and the pH of the final solution.

-

Solubilizing Agent: Different solvents used to dissolve the formazan crystals can alter the λmax. While acidified isopropanol maintains the peak at 570 nm, using dimethyl sulfoxide (DMSO) can shift the peak to approximately 540 nm.[10]

-

pH of the Solution: The pH of the formazan solution significantly impacts the absorbance spectrum. At a neutral pH of 7.0, two absorbance maxima can be observed at 500 nm and 570 nm.[11] Adjusting the solution to an alkaline pH of 10.5 results in a single, more robust absorbance maximum at 570 nm, which can improve the sensitivity of the assay.[11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to this compound absorbance.

Table 1: Peak Absorbance Wavelength (λmax) of this compound in Various Solvents

| Solubilizing Agent | Peak Absorbance (λmax) | Reference |

| Acidified Isopropanol | 570 nm | [10] |

| Dimethyl Sulfoxide (DMSO) | ~540 nm | [10] |

| 5% SDS-buffered DMF | 570 nm | [12] |

| 5% SDS-buffered DMSO | 570 nm | [12] |

| Ammonia-DMSO | 550 nm | [12] |

Table 2: Influence of pH on this compound Absorbance Maxima

| pH | Absorbance Maxima | Characteristics | Reference |

| 7.0 | 500 nm and 570 nm | Two peaks; the maximum at 570 nm is shallow. | [11] |

| 10.5 | 570 nm | A single, strong peak with a higher absorption coefficient. | [11] |

Detailed Experimental Protocol: MTT Assay

This protocol provides a standardized workflow for assessing cell viability using the MTT assay in a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.[13]

Materials:

-

MTT Reagent: 5 mg/mL solution in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C, protected from light.[4]

-

Solubilization Solution: Common options include DMSO, 0.01 M HCl in 10% SDS, or acidified isopropanol.[6][7]

-

Cell Culture Medium (serum-free medium is recommended for the MTT incubation step to avoid interference).[3]

-

96-well flat-bottom plates.

-

Microplate reader capable of measuring absorbance at 570 nm and 630 nm.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium. Include control wells containing medium only for background measurements.

-

Incubation with Test Compound: After allowing cells to adhere (typically 6 to 24 hours), treat them with the desired concentrations of the test compound and incubate for the specified exposure period (e.g., 24, 48, or 72 hours).[14]

-

Addition of MTT Reagent: Following treatment, carefully add 10 µL of the 5 mg/mL MTT Reagent to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[6]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[6]

-

Solubilization of Formazan:

-

For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7][14]

-

For Suspension Cells: Add the solubilization solution directly to the wells. Alternatively, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solvent.[3][7]

-

-

Incubation and Mixing: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[3][7] Gentle pipetting may be used to aid dissolution.[3]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 630 nm to correct for background noise.[7] Readings should be taken within one hour of adding the solubilization solution.[3]

-

Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. If a reference wavelength is used, subtract the 630 nm reading from the 570 nm reading. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the broader biological context of the MTT assay.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MTT Assay | AAT Bioquest [aatbio.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 9. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. bds.berkeley.edu [bds.berkeley.edu]

The Crucial Role of Solvent Selection in MTT Formazan Solubilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology, providing a robust colorimetric method to assess cell viability and proliferation. The assay's principle lies in the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt to a purple, water-insoluble formazan product by mitochondrial dehydrogenases in living cells. The subsequent solubilization of these formazan crystals is a critical step that dictates the accuracy and reproducibility of the assay's results. This technical guide delves into the solubility of MTT formazan in various organic solvents, providing quantitative data, detailed experimental protocols, and a visual representation of the underlying principles to aid researchers in optimizing their MTT assays.

Quantitative Comparison of Solubilizing Agents

The efficacy of different organic solvents and solubilizing solutions in dissolving this compound varies significantly. While direct solubility data in terms of mass per volume (e.g., mg/mL) is not extensively reported in the literature, comparative studies using absorbance as a proxy for solubility provide valuable insights. The following tables summarize quantitative data from key studies, illustrating the performance of various solvent systems.

A study by Gasque et al. (2014) compared the absorbance values obtained after solubilizing formazan crystals with different solvents in NIH/3T3 fibroblast cultures at varying cell densities. The results highlight the superior performance of Dimethyl Sulfoxide (DMSO) and Isopropanol (PropOH) in this cell line.[1][2]

| Solubilizing Agent | Composition | Absorbance Range (at 570 nm) |

| HCl/SDS | 20% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl) | 0 to 0.13[2] |

| EtOH/HAc | 50% Ethanol and 1% Acetic Acid | 0 to 0.22[2] |

| DMSO | 99.5% Dimethyl Sulfoxide | 0.76 to 1.31[2] |

| PropOH | 99.5% Isopropanol | 0.66 to 1.04[2] |

Table 1: Comparison of absorbance values for different formazan solubilizing agents at varying cell densities (3.125x10³ to 3.125x10⁵ cells/cm²). Data sourced from Gasque et al. (2014).[1][2]

Further research has explored the use of detergent-based solutions to enhance formazan solubilization, particularly in microbiological assays. A study by Stankov et al. (2021) demonstrated that the addition of SDS to Dimethylformamide (DMF) and DMSO significantly improves formazan dissolution and the stability of the colored solution.[3][4]

| Solubilizing Solution | Key Components | Performance Characteristics |

| Buffered DMF with 5% SDS | Dimethylformamide, Ammonia Buffer (pH 10), 5% Sodium Dodecyl Sulfate | Rapid and complete solubilization of formazan and cells, high sensitivity, and color stability for at least 24 hours.[3][4] |

| Buffered DMSO with 5% SDS | Dimethyl Sulfoxide, Ammonia Buffer (pH 10), 5% Sodium Dodecyl Sulfate | Similar performance to buffered DMF with 5% SDS, with slightly higher optical density at higher cell numbers, suggesting greater sensitivity.[4] |

Table 2: Performance of detergent-containing organic solvent solutions for formazan solubilization. Data sourced from Stankov et al. (2021).[3][4]

Experimental Protocols

Accurate and reproducible results in MTT assays are contingent on meticulous adherence to optimized protocols. Below are detailed methodologies for formazan solubilization using commonly employed solvents.

Protocol 1: Dimethyl Sulfoxide (DMSO) Solubilization

This is one of the most widely used methods due to the excellent solubilizing properties of DMSO.

Materials:

-

MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)

-

Cell culture medium

-

Dimethyl Sulfoxide (DMSO), pure anhydrous grade recommended

-

96-well microplate with cultured cells

-

Microplate reader

Procedure:

-

After the desired cell treatment period, add 10 µL of 5 mg/mL MTT solution to each well containing 100 µL of cell culture medium.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette the solution up and down to ensure complete solubilization. Alternatively, place the plate on an orbital shaker for 15-30 minutes.

-

Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Acidified Isopropanol Solubilization

Acidification of isopropanol can enhance the solubility of formazan and stabilize the colored product.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Acidified Isopropanol (0.04 N HCl in isopropanol)

-

96-well microplate with cultured cells

-

Microplate reader

Procedure:

-

Follow steps 1 and 2 of the DMSO protocol.

-

Carefully remove the culture medium.

-

Add 100 µL of acidified isopropanol to each well.

-

Mix thoroughly by repeated pipetting to ensure all formazan crystals are dissolved.

-

Read the absorbance at 570 nm.

Protocol 3: Sodium Dodecyl Sulfate (SDS) in an Acidic/Aqueous-Organic Solution

This method is particularly useful for cell types that are resistant to other solvents and avoids a centrifugation step.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

SDS-HCl solution (e.g., 10% SDS in 0.01 M HCl) or a solution of 20% SDS in a 1:1 mixture of DMF and water.

-

96-well microplate with cultured cells

-

Microplate reader

Procedure:

-

Follow steps 1 and 2 of the DMSO protocol.

-

Add 100 µL of the SDS-HCl or SDS-DMF/water solution to each well.

-

Incubate the plate for at least 4 hours, or overnight, at 37°C to allow for complete solubilization.

-

Gently mix the contents of the wells before reading the absorbance at 570 nm.

Visualizing Methodologies and Influencing Factors

To further elucidate the experimental process and the factors influencing solvent selection, the following diagrams are provided.

References

The Genesis and Evolution of the MTT Assay: A Technical Guide

The MTT assay, a cornerstone of in vitro toxicology and pharmacology, stands as a testament to the ingenuity of scientific methodology. This colorimetric assay, first described by Tim Mosmann in 1983, provided a revolutionary, non-radioactive method for assessing cell viability and proliferation.[1][2] Its simplicity, reliability, and adaptability have led to its widespread adoption in laboratories worldwide for screening potential anticancer drugs, assessing cytotoxicity, and measuring cellular responses to various stimuli. This in-depth technical guide explores the historical development of the MTT assay, its underlying biochemical principles, detailed experimental protocols, and the evolution of related tetrazolium-based assays.

From Radioactivity to Colorimetry: A Paradigm Shift

Prior to the advent of the MTT assay, the standard for measuring cell proliferation and cytotoxicity was the [3H]-thymidine incorporation assay. This method, while effective, relied on the use of radioactive materials, posing significant safety and disposal challenges. Mosmann's 1983 paper, "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays," published in the Journal of Immunological Methods, introduced a safer, more efficient alternative.[1][2] The assay's core principle lies in the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by metabolically active cells. This conversion, driven primarily by mitochondrial dehydrogenases, results in the formation of insoluble formazan crystals that can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

The Biochemical Heart of the Assay: Mitochondrial Activity

The reduction of MTT is a hallmark of cellular metabolic activity and is intrinsically linked to the function of the mitochondrial electron transport chain. The key enzyme implicated in this process is succinate dehydrogenase.[3][4]

Succinate dehydrogenase, as part of Complex II of the electron transport chain, directly transfers electrons from succinate to the electron transport chain. In the MTT assay, the tetrazolium ring of MTT intercepts these electrons, leading to its reduction and the formation of formazan. This process is dependent on the presence of active mitochondrial dehydrogenases and a supply of NADH and other reducing equivalents. Therefore, the amount of formazan produced serves as a reliable indicator of the metabolic state of the cell population.

Quantitative Parameters of the MTT Assay

The accuracy and reliability of the MTT assay are contingent upon the optimization of several key parameters. The following table summarizes critical quantitative data gathered from various studies, including the seminal 1983 paper by Mosmann.

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | 1,000 - 100,000 cells/well | The optimal number is cell-line dependent and should fall within the linear portion of the dose-response curve. For cells with high plating efficiency (>30%), <300 cells/well may be appropriate, while for those with low efficiency (<30%), 500 cells/well or more may be needed.[5] |

| MTT Concentration | 0.2 - 0.5 mg/mL | A final concentration of 0.45 mg/mL is commonly used.[6] Optimization is crucial as high concentrations can be toxic to cells.[7] |

| MTT Incubation Time | 1 - 4 hours | The optimal time depends on the cell type and their metabolic rate.[6] Longer incubation times (up to 24 hours) may be necessary for some cells.[8] |

| Formazan Solubilization | Varies with solvent | DMSO, acidified isopropanol (e.g., 0.04 N HCl in isopropanol), and SDS are common solvents.[9] |

| Absorbance Wavelength | 550 - 600 nm | A peak absorbance is typically observed around 570 nm.[6] A reference wavelength of >650 nm can be used to subtract background absorbance. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for performing the MTT assay with both adherent and suspension cells.

Experimental Workflow

References

- 1. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. e-roj.org [e-roj.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. researchgate.net [researchgate.net]

A Researcher's In-Depth Guide to Core Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies of common cell viability assays. Accurate assessment of cell health is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows to serve as a practical resource for laboratory professionals.

Introduction to Cell Viability

Cell viability is a measure of the proportion of live, healthy cells within a population. It is a critical parameter for evaluating the effects of chemical compounds, environmental factors, or genetic modifications on cells. Assays to determine cell viability are essential for a wide range of applications, including cytotoxicity testing of new drug candidates, optimization of cell culture conditions, and assessment of cellular responses to various stimuli.

The choice of a suitable cell viability assay depends on several factors, including the cell type, the specific question being investigated, the throughput required, and the available laboratory equipment. The assays described in this guide are based on distinct cellular characteristics that distinguish live cells from dead cells, such as metabolic activity, membrane integrity, and intracellular ATP levels.

Core Cell Viability Assays: Principles and Methodologies

This section details the principles behind three widely used cell viability assays: the MTT assay, the Trypan Blue exclusion assay, and the ATP-based luminescence assay. For each assay, a detailed experimental protocol is provided.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that indirectly measures cell viability by assessing the metabolic activity of a cell population.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of metabolically active cells, and this can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line and experimental duration. Allow the cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Trypan Blue Exclusion Assay: Assessing Membrane Integrity

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[4][5] The principle of this assay is based on the integrity of the cell membrane. Viable cells possess an intact cell membrane that excludes the trypan blue dye, while non-viable cells have a compromised membrane that allows the dye to penetrate and stain the cytoplasm blue.[4][5]

-

Cell Suspension: Prepare a single-cell suspension from the cell culture.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]

-

Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.[5]

-

Loading Hemocytometer: Carefully load 10 µL of the cell-dye mixture into a hemocytometer.

-

Cell Counting: Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[5]

ATP-Based Assay: Quantifying Intracellular ATP

ATP-based assays are highly sensitive methods for determining cell viability by quantifying the amount of intracellular adenosine triphosphate (ATP).[6][7] ATP is the primary energy currency of the cell and is only present in metabolically active, viable cells.[6][7] Upon cell lysis, the released ATP reacts with luciferase and its substrate, D-luciferin, to produce light. The intensity of the luminescent signal is directly proportional to the amount of ATP and, consequently, the number of viable cells.[6][8]

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.

-

Treatment: Expose the cells to the experimental conditions or test compounds.

-

Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well. This reagent typically contains a cell lysis buffer, luciferase, and D-luciferin.

-

Incubation: Incubate the plate at room temperature for approximately 10 minutes to allow for cell lysis and stabilization of the luminescent signal.[8]

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Determine cell viability by comparing the relative light units (RLU) of treated samples to that of untreated controls.

Quantitative Data Presentation

Table 1: MTT Assay - Absorbance Values and Calculated Viability

| Treatment Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | % Viability |

| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |

| 1 | 1.103 | 1.121 | 1.098 | 1.107 | 87.1% |

| 10 | 0.852 | 0.876 | 0.865 | 0.864 | 68.0% |

| 50 | 0.431 | 0.445 | 0.439 | 0.438 | 34.5% |

| 100 | 0.215 | 0.223 | 0.219 | 0.219 | 17.2% |

Table 2: Trypan Blue Exclusion Assay - Cell Counts and Viability

| Treatment | Total Cells Counted | Viable (Unstained) Cells | Non-viable (Blue) Cells | % Viability |

| Control | 250 | 245 | 5 | 98.0% |

| Compound A (10 µM) | 235 | 188 | 47 | 80.0% |

| Compound B (10 µM) | 260 | 130 | 130 | 50.0% |

Table 3: ATP-Based Assay - Luminescence Readings and Viability

| Treatment Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |

| 0 (Control) | 8,543,210 | 8,612,345 | 8,588,990 | 8,581,515 | 100.0% |

| 1 | 7,654,321 | 7,701,234 | 7,688,765 | 7,681,440 | 89.5% |

| 10 | 5,432,109 | 5,501,234 | 5,477,654 | 5,470,332 | 63.7% |

| 50 | 2,109,876 | 2,154,321 | 2,133,456 | 2,132,551 | 24.9% |

| 100 | 876,543 | 890,123 | 884,321 | 883,662 | 10.3% |

Visualization of Cellular Pathways and Experimental Workflows

Visualizing the complex signaling pathways involved in cell death and the logical flow of experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language and rendered with Graphviz.

Experimental Workflow for a Typical Cell Viability Assay

Signaling Pathways of Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[11]

Signaling Pathway of Necroptosis

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is typically initiated in response to signals such as TNF-α when apoptosis is inhibited. It is a caspase-independent pathway that involves the activation of receptor-interacting protein kinases (RIPKs).

References

- 1. MTT Assay Cytotoxicity - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. allevi3d.com [allevi3d.com]

- 6. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ATP cell viability assay | RE-Place [re-place.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Colorimetric Heart of Cellular Health: An In-depth Technical Guide to the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

The MTT assay stands as a cornerstone of in vitro toxicology and pharmacology, providing a robust and widely adopted method for assessing cell viability and metabolic activity. This guide delves into the core colorimetric principles of this assay, offering a detailed understanding for researchers, scientists, and drug development professionals. By exploring the underlying biochemical reactions, experimental best practices, and the influence of cellular signaling pathways, this document aims to empower users to generate reliable and reproducible data.

The Fundamental Principle: A Metabolic Transformation Visualized

The colorimetric basis of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay lies in the enzymatic reduction of a tetrazolium salt to a colored formazan product. This reaction is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[1][2]

The process begins with the incubation of cells with the yellow, water-soluble MTT reagent. In viable cells with active metabolism, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT. This reduction process results in the formation of insoluble, purple formazan crystals that accumulate both within and on the surface of the cells.[3][4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]

To quantify this color change, a solubilization agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.[2][5] The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm, with a peak absorbance for MTT formazan around 570 nm.[3][5][6][7][8]

The Chemical Transformation of MTT

The core of the MTT assay is the chemical reduction of the MTT molecule. The following diagram illustrates this conversion.

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible results in the MTT assay hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for both adherent and suspension cells.

Materials and Reagents

-

MTT Reagent: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized, and stored at -20°C protected from light.

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol (e.g., 0.04 N HCl in isopropanol).

-

Culture Medium: Appropriate for the cell line being tested.

-

96-well Plates: Clear, flat-bottomed plates for colorimetric readings.

-

Multi-channel Pipettes and Sterile Tips

-

Microplate Reader: Capable of measuring absorbance at 570 nm.

Protocol for Adherent Cells

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Aspirate the MTT-containing medium. Add 100 µL of DMSO or acidified isopropanol to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol for Suspension Cells

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density in their appropriate culture medium.

-

Treatment: Add the test compound at various concentrations to the wells. Include untreated control wells. Incubate for the desired exposure time.

-

MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Cell Pelleting: Centrifuge the plate at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the cells and formazan crystals.

-

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100 µL of DMSO or acidified isopropanol to each well.

-

Absorbance Measurement: Resuspend the pellet and formazan by gentle pipetting or shaking. Measure the absorbance at 570 nm.

Experimental Workflow

The following diagram outlines the key steps in a typical MTT assay experiment.

Quantitative Data Presentation

For accurate interpretation and comparison, quantitative data from MTT assays should be clearly structured.

Optimal Cell Seeding Densities

The optimal cell seeding density is crucial for obtaining a linear relationship between cell number and absorbance. This density varies significantly between cell lines.

| Cell Line Category | Example Cell Lines | Recommended Seeding Density (cells/well in 96-well plate) | Reference |

| Cancer (Adherent) | HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 | 1,000 - 8,000 | [9] |

| A375, PC3, DU145, HCT116, COR-L105 | 9,000 - 12,000 | [10] | |

| MCF 10A | 500 - 1,500 (for 48h experiment) | [11] | |

| Microglia | BV-2 | 25,000 | [12] |

| Stem Cells | Human Mesenchymal Stem Cells | 5,000 - 20,000 | [13] |

| Human Embryonic Stem Cells | 50,000 - 70,000 cells/cm² | [14] |

Note: It is highly recommended to perform a cell number titration for each new cell line and experimental condition to determine the optimal seeding density.

Absorbance Maxima of Different Tetrazolium Dyes

Several tetrazolium salts are used in cell viability assays, each producing a formazan with a distinct absorbance maximum.

| Tetrazolium Salt | Abbreviation | Formazan Product | Absorbance Maximum (nm) | Reference |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Insoluble (purple) | ~570 | [3][5][6][7][8] |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Soluble (orange) | ~450 | [5] |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Soluble (brown) | ~490 | [5][15][16][17] |

| 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | WST-1 | Soluble (yellow/orange) | ~440 | [18][19][20][21] |

| 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | WST-8 | Soluble (orange) | ~460 | [1][2][22][23] |

The Influence of Cellular Signaling Pathways

The MTT assay is a measure of metabolic activity, which is intricately linked to various cellular signaling pathways. Understanding these connections is crucial for accurate data interpretation.

Pathways Affecting Mitochondrial Function

The reduction of MTT is primarily dependent on the activity of mitochondrial dehydrogenases, which are influenced by the overall health and activity of the mitochondria. Key signaling pathways that regulate mitochondrial function and, consequently, the MTT assay outcome include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Activation of the PI3K/Akt pathway can promote mitochondrial biogenesis and function, leading to an increase in MTT reduction.[24][25][26][27][28] Conversely, inhibition of this pathway can decrease mitochondrial activity and thus lower the MTT signal.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling network, including ERK, JNK, and p38 pathways, plays a critical role in cellular responses to a wide range of stimuli, including stress and growth factors.[4][29][30][31][32] These pathways can modulate mitochondrial metabolism and apoptosis, thereby impacting the cell's ability to reduce MTT. For instance, sustained activation of JNK is often associated with apoptosis and a decrease in mitochondrial function.

-

Apoptosis Pathways: The intrinsic (mitochondrial) pathway of apoptosis is directly linked to mitochondrial integrity. Pro-apoptotic signals can lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and a loss of mitochondrial membrane potential. These events severely impair the activity of mitochondrial reductases, leading to a significant decrease in formazan production.[33][34][35]

Signaling Pathway Interactions with the MTT Assay

The following diagram illustrates the relationship between key signaling pathways and the mitochondrial activity measured by the MTT assay.

Conclusion

The MTT assay remains a powerful and accessible tool for assessing cellular metabolic activity and viability. A thorough understanding of its colorimetric basis, coupled with the implementation of optimized and standardized protocols, is paramount for generating high-quality, reliable data. Researchers and drug development professionals must also consider the intricate interplay of cellular signaling pathways that can influence mitochondrial function and, consequently, the assay's outcome. By appreciating these nuances, the MTT assay can be effectively utilized to advance our understanding of cellular health and disease, and to accelerate the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cell Wall Integrity MAPK Pathway Is Essential for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. MTT Assay | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rgcc-international.com [rgcc-international.com]

- 11. researchgate.net [researchgate.net]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. Suitability of Human Mesenchymal Stem Cells Derived from Fetal Umbilical Cord (Wharton’s Jelly) as an Alternative In Vitro Model for Acute Drug Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic optimization of culture media for maintenance of human induced pluripotent stem cells using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of an aqueous soluble tetrazolium/formazan assay for cell growth assays in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. takarabio.com [takarabio.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. goldbio.com [goldbio.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Reductive Chromogenic Dye WST-8 formazan | CAS 193149-76-7 (anhydrousï¼ Dojindo [dojindo.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. Phosphatidylinositol 3-kinase affects mitochondrial function in part through inducing peroxisome proliferator-activated receptor γ coactivator-1β expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PI3K/Akt pathway-mediated HO-1 induction regulates mitochondrial quality control and attenuates endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]

- 27. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]